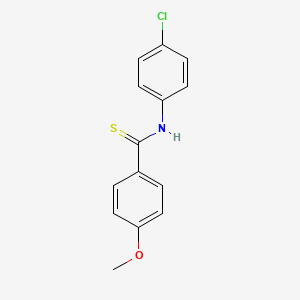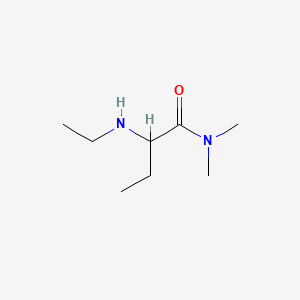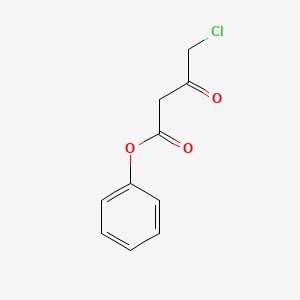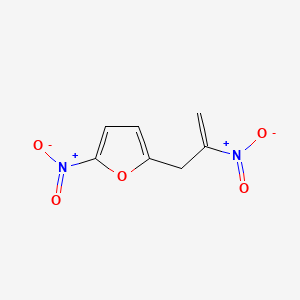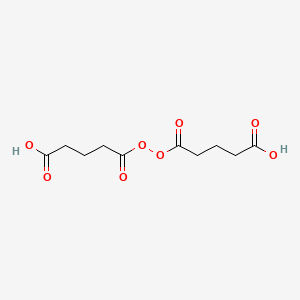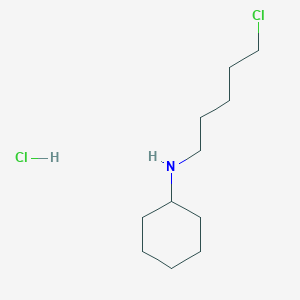
N-(5-chloropentyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 54790 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of NSC 54790 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of NSC 54790 involves a series of condensation reactions.
Intermediate Steps: These steps often include oxidation and reduction reactions to modify the functional groups attached to the core structure.
Final Assembly: The final assembly of NSC 54790 involves coupling reactions to attach the remaining functional groups, followed by purification processes to isolate the desired compound.
Industrial production methods for NSC 54790 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
NSC 54790 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of NSC 54790 with modified functional groups.
Aplicaciones Científicas De Investigación
NSC 54790 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 54790 is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biology, NSC 54790 is used to study cellular processes and molecular interactions, often serving as a probe or marker in biochemical assays.
Medicine: In medicine, NSC 54790 is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: In industry, NSC 54790 is used in the production of specialty chemicals, pharmaceuticals, and materials, often serving as an intermediate in the synthesis of more complex products.
Mecanismo De Acción
The mechanism of action of NSC 54790 involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 54790 is used.
Comparación Con Compuestos Similares
NSC 54790 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound shares a similar core structure with NSC 54790 but has different functional groups, leading to distinct reactivity and applications.
NSC 725776 (Indimitecan): This compound is another derivative with unique properties and applications, particularly in the field of cancer research.
NSC 724998 (Indotecan): This compound is known for its stability and efficacy in biological assays, making it a valuable tool in scientific research.
The uniqueness of NSC 54790 lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile and valuable compound in various scientific fields.
Propiedades
Número CAS |
6943-80-2 |
|---|---|
Fórmula molecular |
C11H23Cl2N |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
N-(5-chloropentyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H22ClN.ClH/c12-9-5-2-6-10-13-11-7-3-1-4-8-11;/h11,13H,1-10H2;1H |
Clave InChI |
FEUTXXMHORABEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


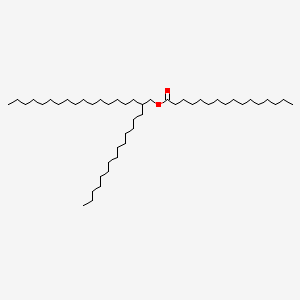
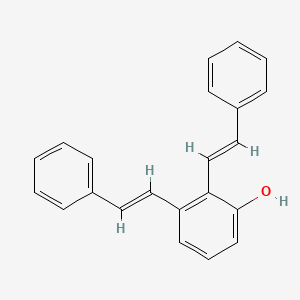
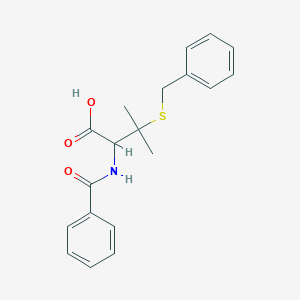
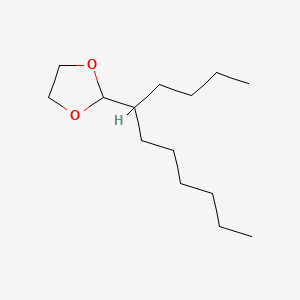
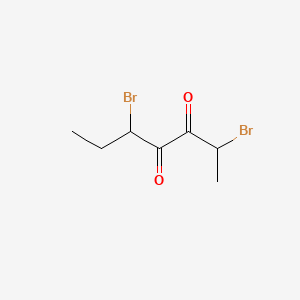
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)


